REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[S:16][C:15]([C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)=[N:14][CH:13]=1)=O)C.C(OCC)(=O)C>C(OCC)C>[S:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:15]1[S:16][C:12]([CH2:10][OH:9])=[CH:13][N:14]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN=C(S1)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to equilibrate to room temperature
|
Type
|
CUSTOM
|
Details
|
was quenched by the careful addition of saturated aqueous ammonium chloride solution dropwise until no further reaction
|
Type
|
FILTRATION
|
Details
|
The resulting solids were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
WASH
|
Details
|
The filtrate was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solids that were recovered from the ammonium chloride
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting filtrate was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residues obtained from the work up of both the diethyl ether filtrate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CN1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |